3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
The compound 3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a triazolopurine-dione derivative characterized by a brominated and methoxylated phenyl group at position 3, an isopropyl substituent at position 9, and a methyl group at position 5.
Properties
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O3/c1-8(2)23-12-14(25)19-17(26)22(3)15(12)24-13(20-21-16(23)24)10-7-9(18)5-6-11(10)27-4/h5-8H,1-4H3,(H,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHPWEJLWAFVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2). CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment.
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site, thereby preventing the phosphorylation of key components for cell proliferation.
Biochemical Pathways
Similar compounds that inhibit cdk2 can affect the cell cycle progression, leading to the inhibition of cell proliferation.
Biological Activity
The compound 3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through a review of available literature and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H18BrN5O3
- Molecular Weight : 396.25 g/mol
Biological Activity Overview
The biological activities of triazole derivatives are well-documented, particularly in the realms of antimicrobial, antifungal, and anticancer properties. The specific compound has been evaluated for several pharmacological effects.
Antimicrobial Activity
Triazole compounds often exhibit significant antimicrobial properties. In studies involving related triazole derivatives:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
- The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity .
Anticancer Activity
Research indicates that triazole derivatives can also demonstrate anticancer effects:
- Compounds similar to the one discussed have shown cytotoxic potential against various cancer cell lines with IC50 values ranging from 7.01 μM to 14.31 μM .
- The mechanism often involves inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription .
Case Studies
-
Antimicrobial Evaluation :
A study assessed a series of triazole derivatives against a panel of pathogens. The compound displayed potent activity against both gram-positive and gram-negative bacteria with MIC values comparable to conventional antibiotics . -
Cytotoxicity Assays :
In vitro studies conducted on various cancer cell lines revealed that triazole derivatives can induce apoptosis and inhibit cell proliferation effectively. For instance, compounds with similar structural motifs achieved significant growth inhibition in MCF-7 and A549 cell lines .
Data Tables
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | 0.046 μM | |
| Anticancer | MCF-7 | 7.01 μM | |
| Anticancer | A549 | 14.31 μM |
Mechanistic Insights
The biological activity of triazoles is often attributed to their ability to interact with biological macromolecules:
- Enzyme Inhibition : Triazoles can inhibit enzymes involved in nucleic acid synthesis and repair.
- Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell death.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The bromo-methoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the 4-chlorophenyl () or 4-ethoxyphenyl (). Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility .
Triazole Ring Fusion :
- The target compound features a [1,2,4]triazolo[4,3-e]purine core, differing in ring fusion orientation from the [1,2,4]triazolo[3,4-h]purine analogs in and . This could alter binding pocket compatibility in biological targets .
Molecular Weight Trends :
- The target compound’s higher molecular weight (~469.3) compared to analogs (424.8–444.5) reflects the bromine atom and methoxy group. This may influence pharmacokinetic properties, such as metabolic stability .
Hypothetical Pharmacological Implications
While bioactivity data for the target compound are unavailable, comparisons with structurally related compounds suggest:
- Kinase Inhibition : The triazolopurine scaffold is common in kinase inhibitors. The bromine atom in the target compound could enhance selectivity for kinases with hydrophobic active sites (e.g., Bruton’s tyrosine kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
